molecular formula C9H6FNO2 B1395610 8-fluoro-4-hydroxyquinolin-2(1H)-one CAS No. 500769-35-7

8-fluoro-4-hydroxyquinolin-2(1H)-one

Cat. No.: B1395610
CAS No.: 500769-35-7
M. Wt: 179.15 g/mol
InChI Key: CFCWRLAINATSJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Fluoro-4-hydroxyquinolin-2(1H)-one is a fluorinated derivative of hydroxyquinolineIts molecular formula is C9H6FNO, and it has a molecular weight of 163.15 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-fluoro-4-hydroxyquinolin-2(1H)-one typically involves the fluorination of hydroxyquinoline derivatives. One common method includes the reaction of 4-hydroxyquinoline with a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile at room temperature .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

8-Fluoro-4-hydroxyquinolin-2(1H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various quinoline derivatives with different functional groups, which can be further utilized in chemical synthesis and pharmaceutical applications .

Scientific Research Applications

8-Fluoro-4-hydroxyquinolin-2(1H)-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 8-fluoro-4-hydroxyquinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes and proteins, leading to its antimicrobial and antiviral effects. The exact molecular targets and pathways are still under investigation, but it is believed to interfere with DNA synthesis and repair mechanisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Fluoro-4-hydroxyquinolin-2(1H)-one is unique due to the presence of the fluorine atom, which enhances its chemical stability and biological activity. The fluorine atom also influences the compound’s electronic properties, making it a valuable intermediate in organic synthesis and pharmaceutical research .

Properties

IUPAC Name

8-fluoro-4-hydroxy-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FNO2/c10-6-3-1-2-5-7(12)4-8(13)11-9(5)6/h1-4H,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFCWRLAINATSJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)F)NC(=O)C=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of the product from step 1 (20.27 g) in DCM (100 ml) was added to polyphosphoric acid (43.7 ml). Dichloromethane was distilled from the reaction mixture by increasing the temperature slowly and then the brownish gummy solution was stirred at 120° C. for 3 hours and then left at room temperature for 16 hours. The reaction mixture was quenched by adding ice cooled water and the product was filtered. The filter cake was stirred with 500 mL of water and filtered to give the desired product (9.38 g) as a colorless solid. LRMS (ES+) m/z 180.1 (M+H)+.
Quantity
20.27 g
Type
reactant
Reaction Step One
[Compound]
Name
polyphosphoric acid
Quantity
43.7 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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